molecular formula C12H5Br5 B14408081 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- CAS No. 81397-99-1

1,1'-Biphenyl, 2,2',4,4',5-pentabromo-

Cat. No.: B14408081
CAS No.: 81397-99-1
M. Wt: 548.7 g/mol
InChI Key: IZODQJZFOBNYSJ-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- is a brominated biphenyl compound with the molecular formula C12H5Br5. It is known for its use as a flame retardant and is often incorporated into consumer products such as appliances, electronics, and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- typically involves the bromination of biphenyl. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups .

Scientific Research Applications

1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- has several scientific research applications, including:

    Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.

    Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of brominated biphenyls.

    Industry: Incorporated into consumer products to enhance fire resistance

Mechanism of Action

The mechanism by which 1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- exerts its effects involves the interaction of its bromine atoms with various molecular targets. The compound can disrupt biological processes by binding to proteins and enzymes, leading to changes in cellular function. It can also interfere with the normal functioning of cell membranes and other cellular structures .

Comparison with Similar Compounds

Uniqueness: 1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant, and its structural characteristics allow for versatile applications in various fields .

Properties

CAS No.

81397-99-1

Molecular Formula

C12H5Br5

Molecular Weight

548.7 g/mol

IUPAC Name

1,2,4-tribromo-5-(2,4-dibromophenyl)benzene

InChI

InChI=1S/C12H5Br5/c13-6-1-2-7(9(14)3-6)8-4-11(16)12(17)5-10(8)15/h1-5H

InChI Key

IZODQJZFOBNYSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C2=CC(=C(C=C2Br)Br)Br

Origin of Product

United States

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